Bph-715

Description

Properties

IUPAC Name |

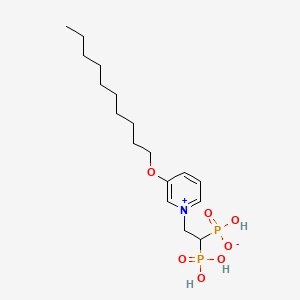

[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHUOZDBUEKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059677-23-4 | |

| Record name | BPH-715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059677234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPH-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD43M7UAP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bph-715: A Dual Inhibitor of Farnesyl and Geranylgeranyl Diphosphate Synthases

An In-depth Technical Guide on the Core Mechanism of Action

Bph-715 is a lipophilic bisphosphonate compound that has demonstrated potent anti-tumor and anti-parasitic activities. Its primary mechanism of action involves the dual inhibition of two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This dual targeting disrupts critical cellular processes reliant on protein prenylation, ultimately leading to impaired cell signaling and survival. This guide provides a comprehensive overview of the molecular mechanism, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways and workflows.

Core Mechanism: Inhibition of Protein Prenylation

The central mechanism of this compound revolves around its ability to block the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification of small GTP-binding proteins such as Ras, Rho, Rac, and Rap.[1][2] This process, known as prenylation, anchors these signaling proteins to the cell membrane, a prerequisite for their function in various cell survival and proliferation pathways.[1][2]

By inhibiting both FPPS and GGPPS, this compound ensures a comprehensive blockade of protein prenylation.[1][2] Unlike some bisphosphonates that primarily target FPPS, the dual action of this compound prevents the cellular rescue that can occur through alternative prenylation pathways.[1][2] For instance, while the effects of FPPS inhibition by drugs like zoledronate can be partially overcome by the addition of geranylgeraniol (GGOH), cells treated with this compound cannot be rescued by either farnesol (FOH) or GGOH, highlighting the robustness of its dual inhibitory effect.[1][2]

Furthermore, the inhibition of FPPS leads to an accumulation of its substrate, isopentenyl diphosphate (IPP).[1] IPP can be converted into the pro-apoptotic molecule isopentenyl ester of ATP (ApppI), which is thought to contribute to the overall cytotoxic efficacy of bisphosphonates.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various assays, providing a comparative perspective on its potency.

| Assay | Cell Line/System | Parameter | This compound Value | Zoledronate Value | Pamidronate Value | Reference |

| Tumor Cell Growth Inhibition | Various Tumor Cell Lines | IC50 | ~100–200 nM | ~15 µM | ~140 µM | [1][2] |

| Bone Resorption (45Ca2+ Release) | Mouse Fetal Metatarsals | IC50 | ~2.9 µM | ~100 nM | - | [1] |

| Anti-malarial Activity | P. falciparum (intraerythrocytic) | IC50 | ~168 nM | - | - | [3] |

Signaling Pathway of this compound Action

The diagram below illustrates the signaling pathway affected by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. The following sections outline the protocols used to characterize the mechanism of action of this compound.

Tumor Cell Growth Inhibition Assay

This assay quantifies the cytotoxic effects of this compound on cancer cell lines.

-

Cell Lines: Various human tumor cell lines (e.g., MDA-MB-231).

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, zoledronate, or pamidronate.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Quantification: Cell viability is assessed using a standard method such as the MTT or AlamarBlue assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Rescue Experiments

These experiments confirm the specific inhibition of the mevalonate pathway.

-

Methodology: Tumor cells are co-treated with this compound and either farnesol (FOH) or geranylgeraniol (GGOH).

-

Rationale: If the cytotoxic effects of a compound are solely due to the inhibition of FPP or GGPP synthesis, the addition of these downstream metabolites should rescue the cells from death.

-

Observation with this compound: No rescue from growth inhibition is observed with the addition of FOH or GGOH, confirming the dual blockade of both FPPS and GGPPS.[1][2]

Bone Resorption Assay (45Ca2+ Release)

This assay measures the inhibitory effect of this compound on bone resorption.

-

Model: Fetal mouse metatarsals are pre-labeled with 45Ca2+.

-

Treatment: The metatarsals are cultured in the presence of a bone-resorbing agent (e.g., parathyroid hormone) and varying concentrations of bisphosphonates.

-

Measurement: The amount of 45Ca2+ released into the culture medium is quantified as an index of bone resorption.

-

Data Analysis: The IC50 value is determined from the concentration-response curve.

X-ray Crystallography

Structural studies provide atomic-level insights into the binding of this compound to its target enzymes.

-

Protein: Recombinant human FPPS or S. cerevisiae GGPPS.

-

Crystallization: The protein is co-crystallized with this compound, often in the presence of IPP and Mg2+.

-

Data Collection: X-ray diffraction data are collected from the crystals.

-

Structure Determination: The three-dimensional structure of the protein-inhibitor complex is solved using molecular replacement and refined. The electron density map confirms the binding mode of this compound in the active site.[1][2]

Experimental Workflow for Target Validation

The following diagram outlines the logical workflow for validating the dual inhibitory action of this compound.

Conclusion

This compound exerts its biological effects through the potent and dual inhibition of FPPS and GGPPS. This mechanism effectively shuts down the prenylation of key signaling proteins, leading to the disruption of cellular processes essential for survival and proliferation. The comprehensive blockade of both farnesylation and geranylgeranylation distinguishes this compound from other bisphosphonates and underlies its significant preclinical activity. The data and experimental evidence presented in this guide provide a robust foundation for the continued investigation and development of this compound as a potential therapeutic agent.

References

- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bph-715: A Lipophilic Bisphosphonate

Introduction

Bph-715 is a novel, lipophilic, cationic bisphosphonate that has demonstrated significant potential in preclinical studies for various therapeutic applications, including oncology and infectious diseases. Unlike traditional nitrogen-containing bisphosphonates (N-BPs) such as zoledronate and risedronate, which primarily target bone tissue, this compound's lipophilicity allows for greater penetration into other tissues, enabling a direct therapeutic effect on tumor cells and pathogens. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Chemical and Physical Properties

This compound, with the molecular formula C17H31NO7P2, is structurally distinct from conventional bisphosphonates.[1] Its design incorporates a lipophilic side chain, which enhances its ability to cross cell membranes.

| Property | Value | Source |

| Molecular Formula | C17H31NO7P2 | PubChem[1] |

| Molecular Weight | 423.4 g/mol | PubChem[1] |

| SlogP | -1.2 | [2] |

Mechanism of Action: Dual Inhibition of FPPS and GGPPS

The primary molecular targets of this compound are farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), key enzymes in the mevalonate pathway.[3][4] This pathway is responsible for the synthesis of isoprenoid precursors, farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). These molecules are essential for the post-translational modification process known as protein prenylation.

By inhibiting both FPPS and GGPPS, this compound disrupts the prenylation of small GTPases such as Ras, Rho, Rac, and Rap.[4] These proteins act as molecular switches in a multitude of cellular signaling pathways that control cell proliferation, survival, differentiation, and motility. The loss of the prenyl anchor prevents their proper localization to the cell membrane and subsequent activation, leading to the induction of apoptosis and inhibition of tumor growth and invasion.[3][4]

A key feature of this compound is its dual inhibitory action. While traditional N-BPs primarily target FPPS, the inhibition of GGPPS by this compound is more potent in some contexts.[3][4] This dual inhibition leads to a more comprehensive blockade of protein prenylation, which is not easily rescued by the addition of downstream metabolites like farnesol (FOH) or geranylgeraniol (GGOH).[3][4]

Figure 1: Mechanism of action of this compound in the mevalonate pathway.

Quantitative Biological Data

This compound has demonstrated potent activity in a variety of preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Tumor Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (nM) | Source |

| MCF-7 | Breast Cancer | ~100-200 | [3][4] |

| NCI-H460 | Non-small Cell Lung Cancer | ~100-200 | [3][4] |

| SF-268 | Glioblastoma | ~100-200 | [3][4] |

Table 2: Bone Resorption Inhibition

| Assay | IC50 | Source |

| 45Ca release from mouse metatarsals | 2.9 µM | [3] |

Table 3: Antimalarial Activity

| Parasite Stage | Model | Activity | Source |

| Plasmodium berghei liver stages | In vivo (mice) | Complete protection | [2][5] |

| Plasmodium berghei blood stages | In vivo (mice) | 4-day delay in prepatent period | [2][5] |

| Plasmodium falciparum blood stages | In vitro | IC50 = 168 nM | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Tumor Cell Growth Inhibition Assay

-

Cell Lines: MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) were used.[3][4]

-

Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound.

-

Incubation: Cells were incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Assessment of Viability: Cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay or MTT assay.

-

Data Analysis: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.[3][4]

2. Mouse Xenograft Model for Tumor Growth

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

-

Tumor Implantation: SK-ES-1 sarcoma cells were injected subcutaneously into the flanks of the mice.[3]

-

Treatment: Once tumors reached a palpable size, mice were treated with this compound or a vehicle control. The route of administration (e.g., intraperitoneal) and dosing schedule varied depending on the study design.[3]

-

Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size. Tumor weights were also measured at the end of the study.[3]

Figure 2: Workflow for a mouse xenograft tumor growth experiment.

3. 45Ca Release Assay for Bone Resorption

-

Source of Bone: Metatarsals were dissected from fetal mice.[3]

-

Labeling: The bones were labeled with 45Ca by incubation in a medium containing 45CaCl2.

-

Treatment: The labeled bones were then incubated in a medium containing various concentrations of this compound or control substances.

-

Induction of Resorption: Bone resorption was stimulated by adding a factor such as parathyroid hormone (PTH).

-

Measurement of 45Ca Release: Aliquots of the medium were taken at different time points, and the amount of 45Ca released from the bone into the medium was measured using a scintillation counter.

-

Data Analysis: The IC50 value for the inhibition of 45Ca release was determined.[3]

This compound is a promising lipophilic bisphosphonate with a distinct mechanism of action that involves the dual inhibition of FPPS and GGPPS. Its enhanced lipophilicity compared to traditional bisphosphonates allows for broader tissue distribution and direct antitumor and antimalarial effects. The potent in vitro and in vivo activity of this compound, coupled with its reduced bone targeting, suggests its potential as a novel therapeutic agent. Further research and clinical development are warranted to fully explore the therapeutic applications of this compound.

References

- 1. This compound | C17H31NO7P2 | CID 25014899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipophilic Bisphosphonates Are Potent Inhibitors of Plasmodium Liver-Stage Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Lipophilic analogs of zoledronate and risedronate inhibit Plasmodium geranylgeranyl diphosphate synthase (GGPPS) and exhibit potent antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

BPH-715: A Technical Guide to the Dual Inhibition of Farnesyl and Geranylgeranyl Diphosphate Synthases

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-715 is a lipophilic bisphosphonate that demonstrates potent dual inhibitory activity against farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). These enzymes are critical components of the mevalonate pathway, responsible for the synthesis of isoprenoid precursors essential for protein prenylation. The dual inhibition by this compound disrupts the post-translational modification of key signaling proteins, including Ras, Rho, and Rab GTPases, leading to the suppression of tumor cell growth and invasion. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.

Introduction

The mevalonate pathway is a vital metabolic cascade that produces isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are indispensable for the synthesis of cholesterol, steroid hormones, and for the post-translational prenylation of a multitude of proteins. Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties, is crucial for the proper membrane localization and function of small GTPases that regulate cell growth, differentiation, and survival.

Dysregulation of the mevalonate pathway and aberrant protein prenylation are hallmarks of various cancers. Consequently, the enzymes responsible for FPP and GGPP synthesis, namely farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), have emerged as attractive targets for anticancer drug development. This compound, a novel lipophilic bisphosphonate, has been identified as a potent dual inhibitor of both FPPS and GGPPS, exhibiting significant antitumor activity.

Mechanism of Action: Dual Inhibition of FPPS and GGPPS

This compound exerts its pharmacological effects by competitively inhibiting both FPPS and GGPPS. This dual inhibition leads to a depletion of both FPP and GGPP pools within the cell. The consequence is a significant reduction in the prenylation of small GTPases like Ras and Rho family proteins. Unprenylated GTPases are unable to anchor to the cell membrane, rendering them inactive and disrupting their downstream signaling pathways that are critical for cell proliferation, survival, and motility. The simultaneous inhibition of both enzymes by this compound results in a more comprehensive blockade of protein prenylation compared to selective inhibitors of either FPPS or GGPPS alone.

Signaling Pathway: The Mevalonate Pathway and Protein Prenylation

Bph-715: A Comprehensive Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bph-715 is a lipophilic bisphosphonate that has demonstrated potent inhibitory activity against both farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). This dual inhibition disrupts the prenylation pathway, a critical cellular process for the function of small GTPases involved in cell signaling, proliferation, and survival. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its mechanism of action through a signaling pathway diagram.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be considered as such.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C17H31NO7P2 | PubChem[1] |

| Molecular Weight | 423.4 g/mol | PubChem (Computed)[1] |

| IUPAC Name | [2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | PubChem (Computed)[1] |

| XLogP3 | 1.8 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 12 | PubChem (Computed) |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | ChemicalBook[2] |

| Color | White to off-white | ChemicalBook[2] |

| Solubility | 80 mg/mL in 0.5 M NaOH (with sonication and pH adjustment to 11) | ChemicalBook[2] |

| 5 mg/mL in DMSO (with sonication and heating to 60°C) | ChemicalBook[2] | |

| Storage Temperature | -20°C | ChemicalBook[2][3] |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. While specific experimental data for this compound is not publicly available for all properties, these standard methodologies are applicable for its characterization.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens.

-

Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Experimental workflow for melting point determination.

pKa Determination (Potentiometric Titration)

This protocol outlines a common method for determining the acid dissociation constant (pKa).

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized. This is typically determined from the inflection point of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting key enzymes in the mevalonate pathway, specifically Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids required for the post-translational modification (prenylation) of small GTPases like Ras and Rho. Prenylation is crucial for the proper membrane localization and function of these signaling proteins. By disrupting this pathway, this compound can interfere with cellular processes that are dependent on these GTPases, such as cell proliferation, survival, and cytoskeletal organization.

Inhibition of the Prenylation Pathway by this compound.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of this compound, based on currently available public data. While some experimental data is accessible, further characterization is required to establish a complete physicochemical profile, which is essential for formulation development, pharmacokinetic studies, and overall drug development. The provided standard operating procedures offer a framework for obtaining these critical data points. The elucidation of its mechanism of action as a dual inhibitor of FPPS and GGPPS provides a strong rationale for its investigation as a therapeutic agent in diseases driven by aberrant cell signaling and proliferation.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Bph-715: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Bph-715, a potent lipophilic bisphosphonate. This compound has demonstrated significant potential as an anti-cancer agent through its unique dual-targeting mechanism of action. This document details the scientific evidence supporting its targets, the methodologies used for its validation, and quantitative data from key preclinical studies.

Introduction

This compound is a synthetic organic compound belonging to the class of nitrogen-containing bisphosphonates. Unlike traditional bisphosphonates primarily used in the treatment of bone disorders, this compound exhibits potent anti-proliferative activity against a range of cancer cell lines.[1] Its lipophilic nature enhances its cellular uptake compared to more polar bisphosphonates like zoledronate. This guide will delve into the molecular targets of this compound and the experimental evidence that validates its mechanism of action.

Mechanism of Action: Dual Inhibition of FPPS and GGPPS

The primary molecular targets of this compound have been identified as two key enzymes in the mevalonate pathway: Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This compound acts as a dual inhibitor of these enzymes, disrupting the synthesis of essential isoprenoid precursors.[1][2]

These precursors, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification of small GTP-binding proteins such as Ras, Rho, and Rac. This process, known as prenylation, is vital for the proper membrane localization and function of these proteins, which play a central role in cell signaling pathways regulating cell growth, differentiation, and survival.

By inhibiting FPPS and GGPPS, this compound effectively blocks the prenylation of these signaling proteins, leading to their mislocalization and inactivation. This disruption of downstream signaling cascades ultimately results in the inhibition of tumor cell proliferation and invasion.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in comparison to the clinically used bisphosphonate, zoledronate.

Table 1: In Vitro Tumor Cell Growth Inhibition (IC50)

| Compound | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | SF-268 (Glioblastoma) |

| This compound | ~100-200 nM | ~100-200 nM | ~100-200 nM |

| Zoledronate | ~15 µM | Not Reported | Not Reported |

Data sourced from[1]

Table 2: Enzyme Inhibition

| Compound | Human FPPS (IC50) | Human GGPPS (IC50) |

| This compound | 100 nM | 280 nM |

| Zoledronate | ~15 µM (in MCF-7 cells) | Not Reported |

Table 3: Bone Resorption Inhibition

| Compound | Mouse Fetal Metatarsal 45Ca2+ Release (IC50) |

| This compound | 2.9 µM |

| Zoledronate | ~100 nM |

Data sourced from[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to identify and validate the targets of this compound.

Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of human FPPS and GGPPS.

Methodology:

-

Enzymes: Recombinant human FPPS and GGPPS were expressed and purified.

-

Assay Type: A radiometric assay was employed.[3]

-

Substrates: [3H]-isopentenyl pyrophosphate (IPP) was used as the radiolabeled substrate, with farnesyl pyrophosphate (FPP) for the GGPPS reaction and geranyl pyrophosphate (GPP) for the FPPS reaction as the second substrates.

-

Procedure:

-

The enzymes were pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction was initiated by the addition of the substrates.

-

The reaction was allowed to proceed for a defined period at 37°C.

-

The reaction was quenched, and the radioactive product was separated from the unreacted substrate using techniques such as thin-layer chromatography (TLC) or scintillation counting.

-

The amount of product formed was quantified to determine the enzyme activity.

-

-

Data Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Tumor Cell Growth Inhibition Assay

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cell Lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) were utilized.[1]

-

Assay Type: Sulforhodamine B (SRB) or similar cell viability assays.

-

Procedure:

-

Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells were then treated with a range of concentrations of this compound or zoledronate for 48-72 hours.

-

After the incubation period, the cells were fixed with trichloroacetic acid (TCA).

-

The fixed cells were stained with SRB dye.

-

The unbound dye was washed away, and the protein-bound dye was solubilized.

-

The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of inhibition against the drug concentration.

Farnesol (FOH) and Geranylgeraniol (GGOH) Rescue Experiments

Objective: To confirm that the anti-proliferative effects of this compound are due to the inhibition of the mevalonate pathway.

Methodology:

-

Principle: If this compound's effects are on-target, supplementation with the downstream products of the inhibited enzymes (FOH is a precursor to FPP, and GGOH is a precursor to GGPP) should rescue the cells from growth inhibition.

-

Procedure:

-

The in vitro tumor cell growth inhibition assay was performed as described above.

-

In parallel, cells were co-treated with this compound and either FOH or GGOH.

-

Cell viability was assessed after the treatment period.

-

-

Results: For this compound, there was no rescue from growth inhibition by the addition of either FOH or GGOH, confirming that both FPPS and GGPPS are targeted.[1][2] In contrast, the growth inhibitory effect of selective GGPPS inhibitors could be reversed by GGOH.[1]

Fetal Mouse Metatarsal Bone Resorption Assay

Objective: To evaluate the effect of this compound on osteoclast-mediated bone resorption.

Methodology:

-

Principle: This ex vivo assay measures the release of pre-incorporated 45Ca from cultured fetal mouse long bones as an index of bone resorption.

-

Procedure:

-

Pregnant mice were injected with 45Ca.

-

The metatarsal bones were dissected from the fetuses and cultured individually.

-

The bones were treated with a bone-resorbing agent (e.g., parathyroid hormone) in the presence or absence of varying concentrations of this compound.

-

The culture medium was collected at different time points, and the amount of 45Ca released was measured by scintillation counting.

-

-

Data Analysis: The percentage of inhibition of 45Ca release was calculated for each concentration of this compound to determine the IC50 value.

In Vivo Mouse Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

-

Tumor Model: Human cancer cells (e.g., SK-ES-1 Ewing's sarcoma cells) were injected subcutaneously into the flanks of the mice.[4]

-

Procedure:

-

Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

The treatment group received this compound (e.g., via intraperitoneal injection) according to a specific dosing schedule. The control group received a vehicle control.

-

Tumor volume was measured regularly using calipers (Volume = (length × width2) / 2).

-

The body weight of the mice was also monitored as an indicator of toxicity.

-

At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

-

-

Data Analysis: The tumor growth curves for the treatment and control groups were compared to determine the extent of tumor growth inhibition.

Structural Biology Studies

Objective: To elucidate the binding mode of this compound to its target enzymes.

Methodology:

-

X-ray Crystallography:

-

The target enzymes (FPPS and GGPPS) were crystallized in the presence of this compound.

-

The crystals were exposed to an X-ray beam, and the diffraction data were collected.

-

The electron density map was calculated to determine the three-dimensional structure of the enzyme-inhibitor complex.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR spectroscopy was used to study the interaction between this compound and the target enzymes in solution.

-

Changes in the NMR spectra of the protein or the ligand upon binding were monitored to identify the binding site and to characterize the dynamics of the interaction.

-

Conclusion

The comprehensive body of evidence from enzymatic assays, cell-based studies, ex vivo models, in vivo experiments, and structural biology confirms that this compound is a potent dual inhibitor of FPPS and GGPPS. This dual-targeting mechanism effectively disrupts the mevalonate pathway, leading to potent anti-proliferative and anti-tumor effects. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. biorxiv.org [biorxiv.org]

Bph-715: A Technical Guide to its Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimalarial properties of Bph-715, a novel lipophilic bisphosphonate. This compound has demonstrated potent activity against both the liver and blood stages of Plasmodium parasites, marking it as a promising candidate for further antimalarial drug development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes its mechanism of action.

Core Findings on Antimalarial Activity

This compound, a new generation lipophilic bisphosphonate, exhibits significant antimalarial efficacy. Originally designed as an anticancer agent, its unique properties allow it to effectively inhibit Plasmodium growth. Studies have shown that this compound provides complete protection against Plasmodium berghei liver-stage infection in mice.[1][2][3] It also demonstrates activity against blood-stage parasites both in vitro and in vivo.[1][2][3] The enhanced efficacy of this compound over traditional bisphosphonates is attributed to its lipophilic nature, which likely improves its ability to penetrate host cells and target the parasite.[1][2]

The mechanism of action for this compound's antimalarial effects lies in its ability to inhibit protein prenylation by targeting geranylgeranyl diphosphate synthase (GGPPS) within the parasite.[1][2][3] This enzyme is critical for the isoprenoid biosynthesis pathway, which produces essential molecules for parasite survival. By disrupting this pathway, this compound effectively halts parasite development.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the antimalarial activity of this compound.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum Blood Stages [2]

| Parasite Strain | Chloroquine Sensitivity | IC₅₀ (µM) |

| 3D7 | Sensitive | < 1 |

| W2mef | Resistant | < 1 |

Table 2: In Vivo Activity of this compound against Plasmodium berghei Liver Stages in Mice [2]

| Compound | Mouse Dose (mg/kg for 5 days) | Prepatent Day | Delay in Prepatent Period (days) | Outcome |

| This compound | 1.5 | >28 | Not Applicable | Complete Protection |

| Risedronate | 20 | 8 | 4 | Delay in infection |

Table 3: In Vivo Activity of this compound against Plasmodium berghei Blood Stages in Mice [2]

| Compound | Mouse Dose (mg/kg for 5 days) | Delay in Prepatent Period (days) |

| This compound | 1.5 | 4 |

| Risedronate | 20 | 1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Inhibition of P. falciparum Blood Stages

-

Parasite Culture: P. falciparum strains (chloroquine-sensitive 3D7 and chloroquine-resistant W2mef) were cultured in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human O+ serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures were maintained at 37°C in an atmosphere of 5% O₂, 5% CO₂, and 90% N₂.

-

Drug Susceptibility Assay: A standard SYBR green I-based fluorescence assay was used. Asynchronous parasite cultures (primarily rings) at 2% parasitemia and 1% hematocrit were incubated with serial dilutions of this compound for 72 hours in 96-well plates.

-

Data Analysis: Parasite growth was determined by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA. The 50% inhibitory concentration (IC₅₀) was calculated by plotting the percentage of growth inhibition against the drug concentration.

In Vitro Inhibition of P. berghei Exoerythrocytic Forms (EEFs)

-

Hepatocyte Infection: Primary mouse hepatocytes or a human hepatoma cell line (Huh7) were seeded in 96-well plates. Freshly dissected P. berghei sporozoites were added to the cells and incubated to allow for invasion.

-

Compound Treatment: After sporozoite invasion, the medium was replaced with fresh medium containing various concentrations of this compound.

-

EEF Development Assessment: The cultures were incubated for 50 hours to allow for EEF development. The cells were then fixed and stained with an antibody against Plasmodium heat shock protein 70 (HSP70).

-

Microscopy and Analysis: The number and size of the EEFs were determined by fluorescence microscopy. The effect of this compound was quantified by measuring the reduction in the EEF area compared to untreated controls.[2]

In Vivo Prophylactic Efficacy against P. berghei Liver Stages

-

Animal Model: C57BL/6 mice were used for the study.

-

Drug Administration: Mice were treated with this compound (1.5 mg/kg body weight) via intraperitoneal injection for 5 consecutive days.

-

Sporozoite Challenge: On the third day of treatment, mice were challenged by intravenous injection of 10,000 P. berghei sporozoites.

-

Monitoring: The onset of blood-stage infection (prepatent period) was monitored by daily examination of Giemsa-stained blood smears from day 4 to day 28 post-infection. Complete protection was defined as the absence of blood-stage parasites for the entire 28-day period.[1][2]

Visualizations

Isoprenoid Biosynthesis Pathway and this compound Site of Action

Caption: Mechanism of action of this compound in the Plasmodium isoprenoid biosynthesis pathway.

Experimental Workflow for In Vivo Prophylactic Study

Caption: Workflow for evaluating the in vivo prophylactic efficacy of this compound.

References

Methodological & Application

Bph-715: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bph-715 is a potent, lipophilic bisphosphonate that demonstrates significant anti-proliferative and anti-invasive properties in a variety of cancer cell lines. Unlike traditional bisphosphonates that primarily target bone tissue, the lipophilic nature of this compound enhances its cellular uptake, making it a promising candidate for direct anti-tumor therapy. This document provides detailed protocols for the in vitro evaluation of this compound, including cell viability, apoptosis, and cell invasion assays. Additionally, it summarizes the quantitative effects of this compound on various cancer cell lines and illustrates its mechanism of action through detailed signaling pathway diagrams.

Mechanism of Action

This compound functions as a dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). These enzymes are critical in the mevalonate pathway, responsible for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). FPP and GGPP are essential lipid attachments for the post-translational modification of small GTP-binding proteins such as Ras, Rho, Rac, and Rap. This process, known as prenylation, is vital for the proper membrane localization and function of these proteins, which are key regulators of cell growth, survival, and motility.

By inhibiting FPPS and GGPPS, this compound disrupts the prenylation of these signaling proteins, leading to their mislocalization and inactivation. This impairment of crucial cell survival signaling pathways ultimately results in the inhibition of tumor cell proliferation and invasion.[1][2]

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (Cell Growth Inhibition) | Reference |

| MCF-7 | Breast Cancer | ~100-200 nM | [2] |

| NCI-H460 | Non-Small Cell Lung Cancer | ~100-200 nM | [2] |

| SF-268 | Glioblastoma | ~100-200 nM | [2] |

| Assay | Cell Line/Model | IC50 / Effect | Reference |

| Bone Resorption (45Ca2+ release) | Mouse Fetal Metatarsals | ~2.9 µM | [2] |

| Tumor Growth Inhibition (in vivo) | SK-ES-1 Xenograft | More potent than zoledronate | [2] |

| Cell Invasion | MDA-MB-231 | More inhibitory than zoledronate | [2] |

Experimental Protocols

General Cell Culture

The human tumor cell lines MCF-7, NCI-H460, and SF-268 can be obtained from the National Cancer Institute.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.

-

Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.

Figure 2: General Cell Culture Workflow.

Cell Viability Assay (Broth Microdilution Method)

This protocol is used to determine the IC50 value for growth inhibition by this compound.

-

Cell Seeding: Inoculate cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions of this compound in culture medium.

-

Treatment: After 24 hours of cell attachment, add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

FITC-negative and PI-negative cells are viable.

-

FITC-positive and PI-negative cells are in early apoptosis.

-

FITC-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Invasion Assay (Matrigel Invasion Chamber)

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber in serum-free medium containing this compound or vehicle control.

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Analysis:

-

Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of stained cells in several microscopic fields.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

-

Figure 3: Cell Invasion Assay Workflow.

Conclusion

This compound is a novel lipophilic bisphosphonate with potent anti-tumor activity. The provided protocols offer a framework for the in vitro characterization of this compound's effects on cancer cells. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The dual inhibition of FPPS and GGPPS by this compound presents a promising therapeutic strategy for cancers dependent on the mevalonate pathway for cell growth and survival.

References

Application Notes and Protocols for Bph-715 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bph-715, a potent dual inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS), in a mouse xenograft model of sarcoma.

Introduction

This compound is a lipophilic bisphosphonate that has demonstrated significant anti-tumor activity both in vitro and in vivo.[1][2] Unlike traditional bisphosphonates such as zoledronate, this compound exhibits enhanced cellular uptake due to its lipophilic nature and targets both FPPS and GGPPS in the mevalonate pathway.[1][2] This dual inhibition disrupts the prenylation of small GTPases like Ras, Rho, Rac, and Rap, which are crucial for cell survival signaling pathways, leading to potent tumor cell growth inhibition.[1][2] Preclinical studies using an SK-ES-1 sarcoma mouse xenograft model have shown that this compound is more effective at reducing tumor volume than zoledronate, without observable adverse effects.[1][2]

Mechanism of Action: Inhibition of the Isoprenoid Biosynthesis Pathway

This compound exerts its anti-cancer effects by inhibiting key enzymes in the isoprenoid biosynthesis pathway, specifically FPPS and GGPPS. This dual inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential lipid attachments for the post-translational modification of numerous proteins, including small GTPases. The disruption of this process, known as prenylation, leads to the mislocalization and inactivation of these signaling proteins, ultimately inducing apoptosis and inhibiting tumor growth.

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the in vivo efficacy of this compound in an SK-ES-1 mouse xenograft model. The data is estimated from the graphical representation in the cited literature.

| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 7 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) |

| Control (Vehicle) | 100 ± 15 | 250 ± 30 | 550 ± 60 | 1000 ± 110 | 1500 ± 150 |

| Zoledronate | 100 ± 15 | 200 ± 25 | 400 ± 45 | 700 ± 80 | 1000 ± 120 |

| This compound | 100 ± 15 | 150 ± 20 | 250 ± 30 | 400 ± 50 | 500 ± 60 |

Note: The above data is an estimation based on the graphical representation of tumor growth curves from the publication by Chen et al. (2009) and is intended for illustrative purposes. A statistically significant reduction in tumor volume was observed for this compound compared to both control (p < 0.01) and zoledronate (p = 0.032) groups.[1][2]

Experimental Protocols

Cell Culture of SK-ES-1 Cells

-

Media Preparation: Culture SK-ES-1 cells (ATCC® HTB-86™) in McCoy's 5a Medium Modified supplemented with 15% Fetal Bovine Serum (FBS).

-

Cell Maintenance: Maintain cells in a 37°C incubator with 5% CO₂. Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Subculturing:

-

Aspirate the culture medium.

-

Wash the cell monolayer with sterile PBS (Phosphate Buffered Saline).

-

Add Trypsin-EDTA solution to detach the cells.

-

Incubate for 5-10 minutes at 37°C.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium for counting and plating.

-

Establishment of SK-ES-1 Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID mice), 6-8 weeks old.

-

Cell Preparation for Injection:

-

Harvest SK-ES-1 cells during the logarithmic growth phase.

-

Wash the cells twice with sterile PBS or serum-free medium.

-

Resuspend the cells in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.

-

-

Subcutaneous Injection:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Shave and sterilize the injection site on the flank of the mouse.

-

Inject 100-200 µL of the cell suspension subcutaneously.

-

Monitor the mice for tumor growth.

-

This compound Administration

Note: The exact dosing and formulation for this compound in the SK-ES-1 xenograft model are not explicitly detailed in the available literature. The following is a representative protocol based on common practices for lipophilic compounds and data from other this compound studies.

-

Formulation of this compound:

-

Due to its lipophilic nature, this compound may require a vehicle for solubilization. A common vehicle for such compounds is a mixture of DMSO, Cremophor EL, and saline. A suggested starting formulation is 10% DMSO, 10% Cremophor EL, and 80% sterile saline.

-

Prepare the formulation fresh before each administration.

-

-

Dosing Regimen:

-

A representative dose, based on other preclinical studies with lipophilic bisphosphonates, could be in the range of 1-5 mg/kg body weight.

-

Administer the this compound solution via intraperitoneal (i.p.) injection.

-

A suggested treatment schedule is once daily or every other day for a period of 3-4 weeks, starting when tumors reach a palpable size (e.g., 100-150 mm³).

-

-

Control Groups:

-

Include a vehicle control group receiving the same volume of the formulation vehicle without this compound.

-

A positive control group, such as zoledronate (at a comparable dose), can also be included for comparison.

-

Tumor Volume Measurement and Data Analysis

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) using a digital caliper 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

-

Data Analysis:

-

Record the tumor volume for each mouse at each time point.

-

Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group.

-

Plot the mean tumor volume over time for each group to visualize tumor growth inhibition.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor volume between the treatment groups.

-

-

Ethical Considerations:

-

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

-

Monitor the health of the mice regularly, including body weight, behavior, and signs of distress.

-

Establish humane endpoints for the study, such as a maximum tumor size or signs of significant morbidity.

-

Experimental Workflow

Caption: Experimental workflow for this compound in a mouse xenograft model.

References

Bph-715: A Potent Dual Inhibitor of Protein Prenylation for Cellular and Preclinical Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bph-715 is a lipophilic bisphosphonate that acts as a potent dual inhibitor of both farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS).[1] These enzymes are critical for the biosynthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), isoprenoid lipids essential for the post-translational modification of small GTPases. By inhibiting protein prenylation, this compound disrupts the function of key signaling proteins like Ras, Rho, Rac, and Rap, which are crucial for various cellular processes, including proliferation, survival, and migration.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study protein prenylation and its downstream consequences in cancer biology and other research areas.

Mechanism of Action

This compound exerts its biological effects by targeting the mevalonate pathway, specifically inhibiting the enzymes FPPS and GGPPS. This dual inhibition prevents the synthesis of FPP and GGPP, the 15-carbon and 20-carbon isoprenoid lipids, respectively. These isoprenoids are covalently attached to the C-terminal cysteine residues of many signaling proteins in a process termed prenylation. This lipid modification is essential for the proper membrane localization and function of these proteins. The inhibition of both FPPS and GGPPS by this compound leads to a comprehensive blockade of protein farnesylation and geranylgeranylation, resulting in the accumulation of unprenylated, inactive forms of small GTPases in the cytosol.

Quantitative Data

The following tables summarize the in vitro and cellular activity of this compound.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | Species | IC50 | Reference |

| FPPS | Human | ~100 nM | [1] |

| GGPPS | Human | ~280 nM | [1] |

Table 2: Cellular Activity - Tumor Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | ~100-200 nM | |

| NCI-H460 | Non-small cell lung cancer | ~100-200 nM | |

| SF-268 | Glioblastoma | ~100-200 nM | |

| SK-ES-1 | Ewing Sarcoma | Not specified | [2] |

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits FPPS and GGPPS, blocking protein prenylation and downstream signaling.

References

Application Notes and Protocols for Matrigel Invasion Assay Using BPH-1 Cells to Evaluate Bph-715

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell invasion is a critical process in various physiological and pathological conditions, including cancer metastasis and benign prostatic hyperplasia (BPH). The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cells. This assay utilizes a reconstituted basement membrane matrix (Matrigel) that mimics the extracellular matrix, providing a barrier through which invasive cells must navigate.

This document provides a detailed protocol for performing a Matrigel invasion assay using the BPH-1 human benign prostatic hyperplasia cell line. BPH-1 cells are a valuable model for studying the mechanisms of prostate growth and the effects of potential therapeutic agents. We will focus on the application of this assay to evaluate the inhibitory effects of Bph-715, a lipophilic bisphosphonate compound. While this compound has been shown to inhibit the invasion of cancer cells, its effect on BPH-1 cells can be assessed using the described methodology.

Key Signaling Pathways in Prostate Cell Invasion

The invasive behavior of prostate cells is regulated by complex signaling networks. Understanding these pathways is crucial for interpreting the results of invasion assays and for developing targeted therapies. Some of the key pathways include:

-

PI3K/Akt Pathway: This pathway is central to cell growth, proliferation, and survival.[1] Its activation is implicated in the progression of BPH and prostate cancer, promoting cell invasion.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation. Its dysregulation can contribute to increased cell invasion.

-

TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) signaling has a dual role in cancer, acting as a tumor suppressor in the early stages and promoting invasion and metastasis in later stages. In BPH, it is associated with tissue remodeling and cell proliferation.[2][3]

-

Hedgehog Signaling: The Hedgehog signaling pathway is involved in prostate development and has been shown to be a positive regulator of prostate cell growth. Its inhibition can lead to increased apoptosis and reduced proliferation.[3]

The inhibitory effects of compounds like this compound on cell invasion may be mediated through the modulation of one or more of these signaling pathways.

Diagram of the PI3K/Akt Signaling Pathway

References

Application Notes and Protocols: Bph-715 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bph-715 is a lipophilic bisphosphonate that has demonstrated potent anti-tumor activity in preclinical studies. As a dual inhibitor of farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS), this compound disrupts the mevalonate pathway, which is crucial for the post-translational modification of small GTPases like Ras, Rho, and Rab.[1][2] These proteins are essential for various cellular processes, including proliferation, survival, and migration. The inhibition of both FPPS and GGPPS by this compound leads to a comprehensive blockade of protein prenylation, resulting in significant tumor cell growth inhibition.[1][2]

These application notes provide a framework for investigating the synergistic potential of this compound in combination with other chemotherapy agents. While specific preclinical or clinical data on this compound combination therapies are not yet widely published, its mechanism of action suggests a strong rationale for exploring such combinations to enhance therapeutic efficacy and overcome drug resistance.

Rationale for Combination Therapy

The dual inhibition of FPPS and GGPPS by this compound presents several opportunities for synergistic interactions with other classes of chemotherapy drugs:

-

Enhanced Cytotoxicity: By disrupting fundamental cellular processes, this compound can sensitize cancer cells to the cytotoxic effects of other agents that target different pathways (e.g., DNA damaging agents, microtubule inhibitors).

-

Overcoming Resistance: Resistance to conventional chemotherapy is often linked to the upregulation of survival pathways. By inhibiting key signaling nodes, this compound may circumvent these resistance mechanisms.

-

Potential for Immuno-oncology Synergy: The accumulation of isopentenyl pyrophosphate (IPP) resulting from FPPS inhibition can activate Vγ9Vδ2 T cells, a subset of gamma delta T cells with potent anti-tumor activity. This suggests a potential for combining this compound with immune checkpoint inhibitors to elicit a robust anti-tumor immune response.

Preclinical Data Summary

While direct combination studies are limited in the public domain, the single-agent activity of this compound provides a strong basis for its investigation in combination regimens.

In Vitro Cell Growth Inhibition

| Cell Line | IC50 (nM) |

| MCF-7 (Breast Cancer) | ~100-200 |

| NCI-H460 (Lung Cancer) | ~100-200 |

| SF-268 (CNS Cancer) | ~100-200 |

Data sourced from preclinical studies.[1][2]

In Vivo Tumor Growth Inhibition

In a mouse xenograft model using SK-ES-1 cells, this compound demonstrated significant inhibition of tumor growth compared to control and zoledronate.[2]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the mevalonate pathway.

Experimental Protocols

The following are generalized protocols for evaluating the combination of this compound with other chemotherapy agents. These should be adapted based on the specific agents and cancer models being investigated.

In Vitro Synergy Assessment: Combination Index (CI) Assay

This protocol outlines the use of the Chou-Talalay method to determine if the combination of this compound and another agent results in synergistic, additive, or antagonistic effects.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Chemotherapy Agent X

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

-

CompuSyn software or equivalent for CI calculation

Procedure:

-

Determine Single Agent IC50:

-

Plate cells in 96-well plates at a predetermined optimal density.

-

After 24 hours, treat cells with a serial dilution of this compound and Agent X in separate wells.

-

Incubate for 72 hours (or a duration appropriate for the cell line).

-

Measure cell viability and calculate the IC50 for each agent.

-

-

Combination Treatment:

-

Based on the individual IC50 values, prepare serial dilutions of this compound and Agent X at a constant ratio (e.g., based on their IC50 ratio).

-

Treat cells with the single agents and the combination at various concentrations.

-

Include untreated and vehicle-treated controls.

-

Incubate for 72 hours.

-

-

Data Analysis:

-

Measure cell viability.

-

Calculate the fraction of cells affected (Fa) for each treatment.

-

Use CompuSyn software to calculate the Combination Index (CI).

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Caption: Workflow for in vitro synergy assessment.

In Vivo Tumor Growth Inhibition Study

This protocol describes a xenograft study to evaluate the in vivo efficacy of this compound in combination with another chemotherapy agent.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for xenograft implantation

-

This compound formulation for in vivo administration

-

Chemotherapy Agent X formulation for in vivo administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

-

Randomization and Treatment Groups:

-

Randomize mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Agent X alone

-

Group 4: this compound + Agent X

-

-

-

Dosing and Administration:

-

Administer drugs according to a predetermined schedule, route, and dose. Doses should be based on prior single-agent MTD (Maximum Tolerated Dose) studies.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor body weight as an indicator of toxicity.

-

Observe mice for any signs of distress.

-

-

Endpoint and Analysis:

-

The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.

-

Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group.

-

Statistically compare tumor growth between the combination group and the single-agent and control groups.

-

Caption: Workflow for in vivo combination therapy study.

Conclusion

This compound holds promise as a novel anti-cancer agent, and its unique mechanism of action provides a strong rationale for its use in combination with other chemotherapy drugs. The protocols outlined above provide a starting point for the preclinical evaluation of such combinations. Rigorous in vitro and in vivo studies are essential to identify synergistic interactions and to guide the future clinical development of this compound-based combination therapies. Further research is warranted to explore the full potential of this compound in the oncology treatment landscape.

References

Application Notes and Protocols for Assessing Bph-715 Inhibition of Plasmodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bph-715 is a lipophilic pyridinium bisphosphonate that has demonstrated potent inhibitory activity against both the liver and blood stages of Plasmodium, the parasite responsible for malaria.[1][2][3] This compound targets the parasite's isoprenoid biosynthesis pathway, a critical metabolic route distinct from that of its human host.[2][3] Specifically, this compound acts as an inhibitor of geranylgeranyl diphosphate synthase (GGPPS), an essential enzyme in this pathway.[1][2] Inhibition of GGPPS disrupts the synthesis of vital molecules required for parasite survival and replication, making this compound a promising candidate for antimalarial drug development.[1][2][3]

These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound against various Plasmodium species. The methodologies described are based on established anti-malarial drug screening assays and published studies on this compound and related compounds.

Mechanism of Action: Targeting the Isoprenoid Biosynthesis Pathway

Plasmodium parasites utilize the methylerythritol phosphate (MEP) pathway for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for isoprenoids.[1] These precursors are then used to produce farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) through the action of prenyl synthases like farnesyl diphosphate synthase (FPPS) and GGPPS.[1][2] GGPP is crucial for protein prenylation, a post-translational modification essential for the proper function and localization of many proteins involved in vital cellular processes.[2]

This compound, as a lipophilic bisphosphonate, effectively targets and inhibits Plasmodium GGPPS.[1][2] This inhibition leads to a depletion of GGPP, thereby disrupting protein prenylation and ultimately causing parasite death. The lipophilic nature of this compound is thought to enhance its uptake and activity against the parasite.[1][2]

Caption: Mechanism of action of this compound in the Plasmodium isoprenoid biosynthesis pathway.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against different Plasmodium species and life-cycle stages.

Table 1: In Vitro Activity of this compound against Plasmodium

| Plasmodium Species | Strain | Life-Cycle Stage | Assay Type | IC50 (µM) | Reference |

| P. falciparum | 3D7 (Chloroquine-sensitive) | Asexual Blood Stage | Growth Inhibition | ~0.5 | [3] |

| P. falciparum | W2mef (Chloroquine-resistant) | Asexual Blood Stage | Growth Inhibition | ~0.5 | [3] |

| P. berghei | NK65 | Exoerythrocytic Forms (Liver Stage) | Growth Inhibition | ~8-10 | [2] |

Table 2: In Vivo Efficacy of this compound against Plasmodium in Mouse Models

| Plasmodium Species | Mouse Strain | Treatment Regimen | Outcome | Reference |

| P. berghei | Not Specified | 1.5 mg/kg for 5 days | Complete protection (no blood-stage parasites after 28 days) | [2][3] |

| P. berghei | Not Specified | 1.5 mg/kg for 5 days | 4-day delay in prepatent period (blood-stage challenge) | [3] |

| P. chabaudi | Not Specified | 10 mg/kg for 4 days | Data for related compounds BPH-703 showed 100% reduction in parasitemia | [1] |

Experimental Protocols

Protocol 1: In Vitro Asexual Blood Stage Growth Inhibition Assay

This protocol details the methodology to assess the efficacy of this compound against the asexual blood stages of P. falciparum.

1.1. Materials

-

P. falciparum culture (e.g., 3D7 or W2mef strains)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

-

This compound stock solution (in DMSO or other suitable solvent)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain or [3H]-hypoxanthine

-

Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)

-

Fluorescence plate reader or liquid scintillation counter

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

1.2. Experimental Workflow

Caption: Workflow for the in vitro asexual blood stage growth inhibition assay.

1.3. Detailed Procedure

-

Parasite Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using methods like sorbitol treatment.[4] Adjust the parasitemia to approximately 0.5% and the hematocrit to 2% in complete culture medium.[4]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-

Assay Setup: Add 100 µL of the synchronized parasite culture to each well of a 96-well plate. Add 100 µL of the this compound dilutions to the respective wells. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

-

Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Quantification of Parasite Growth:

-

SYBR Green I Assay: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well. Incubate in the dark at room temperature for 1 hour. Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

[3H]-Hypoxanthine Incorporation Assay: During the last 24 hours of incubation, add [3H]-hypoxanthine to each well.[5] After incubation, harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Suppressive Test in a Mouse Model

This protocol describes the "4-day suppressive test" to evaluate the in vivo efficacy of this compound against P. berghei in mice.[1]

2.1. Materials

-

P. berghei ANKA strain

-

Female NMRI mice (or other suitable strain), 6-8 weeks old

-

This compound formulation for intraperitoneal (i.p.) or oral (p.o.) administration

-

Phosphate-buffered saline (PBS) or other suitable vehicle

-

Giemsa stain

-

Microscope

2.2. Experimental Workflow

Caption: Workflow for the in vivo 4-day suppressive test.

2.3. Detailed Procedure

-

Infection: On day 0, infect mice intraperitoneally with 1 x 107P. berghei-parasitized red blood cells.

-

Treatment: Two hours post-infection, administer the first dose of this compound to the treatment group of mice. Administer subsequent doses daily for the next three days (days 1, 2, and 3). A control group should receive the vehicle only.

-